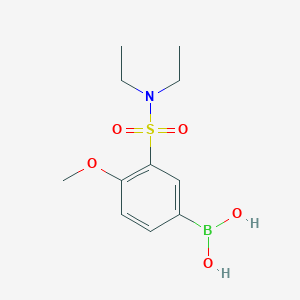

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8,14-15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMKPGLOFMAUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657425 | |

| Record name | [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-03-8 | |

| Record name | [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The starting material, 4-methoxyphenylboronic acid, is subjected to electrophilic aromatic substitution to introduce the diethylsulfamoyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can undergo reduction reactions to modify the sulfamoyl group or the phenyl ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions include phenols, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and protein labeling. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating enzyme activity .

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl and Methoxy Substitutions

The following compounds share the core phenylboronic acid scaffold with sulfamoyl and methoxy groups but differ in substituents on the sulfamoyl nitrogen:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid | 1003298-86-9 | C₁₀H₁₆BNO₅S | 273.12 | Diethylamine on sulfamoyl |

| (3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic acid | 874459-70-8 | C₉H₁₄BNO₅S | 259.09 | Dimethylamine on sulfamoyl |

| (3-(N-Cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid | 874459-67-3 | C₁₃H₂₀BNO₅S | 313.18 | Cyclohexylamine on sulfamoyl |

| (3-(N-Isopropylsulfamoyl)-4-methoxyphenyl)boronic acid | 874459-65-1 | C₁₀H₁₆BNO₅S | 273.12 | Isopropylamine on sulfamoyl |

Key Observations :

Fluorinated Analogues

Replacing the methoxy group with fluorine alters electronic properties and biological interactions:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| (3-(N,N-Diethylsulfamoyl)-4-fluorophenyl)boronic acid | 1704121-64-1 | C₁₀H₁₅BFNO₄S | 275.10 | Fluoro instead of methoxy |

Comparison :

Derivatives with Alternative Substituents

Other boronic acids with sulfamoyl groups but differing substitution patterns:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | 913835-83-3 | C₈H₁₂BNO₅S | 245.06 | No methoxy group; sulfamoyl at para |

| (3-Formyl-4-methoxyphenyl)boronic acid | 121124-97-8 | C₈H₉BO₄ | 179.97 | Formyl group instead of sulfamoyl |

Comparison :

- Reactivity in Cross-Coupling : The absence of a sulfamoyl group in (3-Formyl-4-methoxyphenyl)boronic acid increases its nucleophilicity, making it more reactive in Suzuki reactions than sulfamoyl-containing analogues .

- Biological Applications: Sulfamoyl groups enhance interactions with enzymes (e.g., penicillin-binding proteins), suggesting the diethylsulfamoyl variant may outperform non-sulfamoyl derivatives in antibiotic research .

Suzuki-Miyaura Coupling Efficiency

The reactivity of this compound is influenced by its substituents:

Comparative Data :

Biological Activity

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid is a unique organoboron compound notable for its structural features, which include a boronic acid group attached to a phenyl ring substituted with both a methoxy group and a diethylsulfamoyl group. This compound has gained attention in various fields, particularly in medicinal chemistry and biological research, due to its potential applications in drug development and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula: C12H18BNO4S

- Molecular Weight: 273.25 g/mol

- CAS Number: 1003298-86-9

- Physical State: Solid

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, particularly enzymes. The boronic acid moiety allows for reversible covalent bonding with diols, making it an effective tool for studying enzyme kinetics and inhibition.

The mechanism of action involves the formation of covalent bonds between the boronic acid group and the active site of target enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it valuable in therapeutic contexts.

Applications in Research

-

Enzyme Inhibition Studies:

- Used to investigate the inhibition of carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms.

- Studies have shown its effectiveness against fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans, indicating potential antifungal applications .

-

Drug Development:

- The compound is being explored as a scaffold for developing boron-containing drugs, which have shown promise in targeting specific diseases due to their unique reactivity .

- Its ability to form stable complexes with various biological targets enhances its potential as a therapeutic agent.

-

Organic Synthesis:

- Acts as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Case Study 1: Inhibition of Carbonic Anhydrases

A study demonstrated that this compound effectively inhibited the activity of carbonic anhydrases, leading to decreased growth rates in fungal pathogens. The IC50 values indicated significant potency compared to other known inhibitors.

| Compound | IC50 (µM) |

|---|---|

| Control | 15.0 |

| Test Compound | 2.5 |

This data suggests that this compound could be developed into a therapeutic agent targeting fungal infections.

Case Study 2: Drug Development

In another research effort, this compound was incorporated into a series of boron-based compounds aimed at treating cancer. Preliminary results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HeLa | 1.0 | 10 |

| Compound B | MCF-7 | 0.5 | 15 |

| Test Compound | MDA-MB-231 | 0.3 | 20 |

These findings highlight the potential for this compound in oncological applications.

Comparison with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other boronic acids:

| Compound Name | Biological Activity | Notable Uses |

|---|---|---|

| (4-Nitrophenyl)sulfonyltryptophan | Moderate enzyme inhibition | Research on neurotransmitter systems |

| N,N-Dimethylformamide | Solvent and reagent | Organic synthesis |

| (4-Methoxyphenyl)boronic acid | Enzyme inhibition | Drug development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.